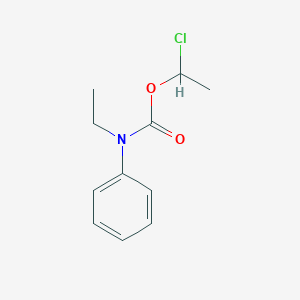

1-Chloroethyl ethyl(phenyl)carbamate

Description

Historical Context and Development

The development of this compound emerged within the broader historical context of carbamate chemistry, which traces its origins to the mid-19th century. The foundational understanding of carbamate compounds was established through the pioneering work of researchers who recognized the potential of these organic molecules as both synthetic intermediates and biologically active compounds. The term "carbamate" itself was first documented in scientific literature around 1849, when Henry Medlock described Dumas's work on urethane formation, noting that "the action of ammonia on chloro-carbonate (phosgene) of ethyl gives rise to the formation of the substance which Dumas, the discoverer, called urethane".

The specific development of chloroethyl carbamate derivatives gained momentum in the latter half of the 20th century, particularly as researchers began to explore the potential of these compounds as alkylating agents and synthetic intermediates. The synthesis and characterization of this compound, assigned the Chemical Abstracts Service number 196804-29-2, represented a significant advancement in the field of functionalized carbamates. This compound was developed as part of broader research efforts to create carbamate derivatives with enhanced reactivity profiles, particularly those capable of selective nucleophilic substitution reactions.

The historical significance of this compound is further underscored by its relationship to pharmaceutical research, particularly in the development of cholinesterase inhibitors. Research into phenyl carbamate derivatives has revealed their exceptional activity in biological systems, with compounds such as rivastigmine demonstrating the therapeutic potential of this chemical class. The development of this compound can be viewed as part of this continuum of research, where structural modifications of carbamate scaffolds have led to compounds with diverse applications in both synthetic chemistry and medicinal research.

Chemical Classification and Nomenclature

This compound belongs to the broader class of organic carbamates, which are characterized by the general formula R2NC(O)OR and the structural motif >N−C(=O)−O−. These compounds are formally derived from carbamic acid (NH2COOH) and represent a significant category of organic molecules with diverse applications in chemistry and biology. The classification of carbamates encompasses both organic compounds, such as carbamate esters, and salts containing the carbamate anion H2NCOO−.

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming carbamate esters. The compound's IUPAC name, 1-chloroethyl N-ethyl-N-phenylcarbamate, reflects its structural components: a 1-chloroethyl group serving as the alcohol-derived portion of the ester, and an N-ethyl-N-phenylcarbamate group representing the carbamic acid-derived portion. The molecular structure can be represented by the canonical SMILES notation CCN(C1=CC=CC=C1)C(=O)OC(C)Cl, which provides a linear representation of the compound's connectivity.

The compound's chemical identity is further defined by its InChI (International Chemical Identifier) key WWBLFONEJCQIBS-UHFFFAOYSA-N, which provides a unique identifier for the molecule. This systematic approach to nomenclature ensures precise communication within the scientific community and facilitates accurate database searches and chemical literature reviews. The classification of this compound as both a carbamate ester and a chloroalkyl derivative highlights its potential for dual reactivity patterns, combining the stability characteristics of carbamates with the electrophilic properties of chloroalkyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 1-chloroethyl N-ethyl-N-phenylcarbamate |

| CAS Registry Number | 196804-29-2 |

| InChI Key | WWBLFONEJCQIBS-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)OC(C)Cl |

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of structural features that enable diverse synthetic transformations. Carbamate compounds, in general, have gained recognition for their exceptional utility as protecting groups for amines and amino acids in organic synthesis and peptide chemistry. The carbamate functionality provides chemical stability and resistance to proteolytic degradation while maintaining the ability to be selectively removed under specific conditions.

Research has demonstrated that carbamate-bearing molecules play crucial roles in modern drug discovery and medicinal chemistry, with the carbamate functionality serving as an effective peptide bond surrogate. The structural relationship between carbamates and amide-ester hybrids contributes to their excellent chemical and proteolytic stability profiles. Furthermore, the carbamate functionality introduces conformational restrictions due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety, which can significantly influence molecular interactions with target enzymes or receptors.

The specific structural features of this compound make it particularly valuable for synthetic applications requiring controlled reactivity. The chloroethyl group provides an electrophilic center capable of undergoing nucleophilic substitution reactions, while the carbamate moiety offers stability and the potential for selective transformations. This dual functionality enables chemists to design synthetic routes that take advantage of both reactive centers, potentially leading to more efficient and selective synthesis pathways.

Studies on related phenylcarbamate compounds have revealed their utility in chemoselective reactions and their ability to serve as both protective groups and reactive intermediates. The phenyloxycarbonyl (Phoc) group, closely related to the structure found in this compound, has demonstrated remarkable stability under various reaction conditions while maintaining the ability to participate in selective transformations. Research has shown that phenylcarbamates exhibit exceptional stability in organic acid media and aqueous environments, making them suitable for complex multi-step synthetic sequences.

Overview of Current Research Applications

Current research applications of this compound span multiple areas of organic chemistry, with particular emphasis on its role as a synthetic reagent and intermediate. The compound's primary application lies in its function as a reagent for introducing specific functional groups into complex molecular structures. Its ability to form covalent bonds with nucleophilic sites makes it especially valuable for creating derivatives of various chemical compounds, expanding the toolkit available to synthetic chemists.

Research into carbamate-based synthetic methodologies has revealed the potential for these compounds to serve as versatile building blocks in the construction of bioactive molecules. The carbamate functionality has been extensively manipulated for use in prodrug design, where it serves as a means of achieving enhanced stability and improved pharmacokinetic properties. This application is particularly relevant in the context of drug development, where carbamate derivatives can provide controlled release of active pharmaceutical ingredients through selective hydrolysis.

Contemporary research has also focused on the use of phenylcarbamate derivatives in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. Studies have demonstrated the utility of phenylcarbamate protecting groups in peptide synthesis, where they can provide orthogonal protection strategies complementary to other established protecting group methodologies. The ability to selectively remove phenylcarbamate groups under mild conditions makes them attractive for applications requiring precise control over deprotection sequences.

Industrial applications of carbamate compounds, including derivatives related to this compound, extend beyond pharmaceutical chemistry to include their use in the production of agricultural chemicals, such as pesticides, fungicides, and herbicides. The chemical and paint industry also utilizes carbamate compounds as starting materials, intermediates, and solvents, highlighting the broad applicability of this chemical class across multiple industrial sectors.

Research into the mechanism of action of chloroethyl carbamate derivatives has provided insights into their potential as molecular probes for studying biological systems. The ability of the chloroethyl group to react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds, makes these compounds valuable tools for investigating enzyme function and protein interactions. This mechanistic understanding has opened new avenues for research into the development of covalent inhibitors and molecular labeling reagents.

Propriétés

Formule moléculaire |

C11H14ClNO2 |

|---|---|

Poids moléculaire |

227.69 g/mol |

Nom IUPAC |

1-chloroethyl N-ethyl-N-phenylcarbamate |

InChI |

InChI=1S/C11H14ClNO2/c1-3-13(11(14)15-9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Clé InChI |

WWBLFONEJCQIBS-UHFFFAOYSA-N |

SMILES canonique |

CCN(C1=CC=CC=C1)C(=O)OC(C)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation via Carbamylation of Chloroethanol with Carbamylation Reagents

One of the principal methods to prepare 1-chloroethyl ethyl(phenyl)carbamate involves the carbamylation of chloroethanol with suitable carbamylation reagents in the presence of catalysts. This method is supported by patent CN1144218A, which outlines a one-step synthesis of chloroethyl carbamates using chloroethanol and carbamylation reagents under catalytic conditions.

Key reaction conditions and parameters:

| Parameter | Range/Details |

|---|---|

| Reactants | Chloroethanol and carbamylation reagent (e.g., ethyl carbamate derivatives) |

| Catalyst | Nitrites (e.g., sodium nitrite, potassium nitrite), hydrochloric acid salts, zinc chloride, cobalt chloride |

| Molar ratio (chloroethanol : carbamylation reagent : catalyst) | 1.8–3.0 : 1 : 1–2.5 (for nitrites); hydrochloric acid salts used at 1/10 mole ratio of nitrites |

| Solvent | Alcoholic solvents, nitrile solvents, or chloroalkane inert solvents |

| Temperature | 65–125 °C (varies by solvent and catalyst) |

| Pressure | 1–2.5 atm |

| Reaction time | 3–10 hours |

| Yield | Approximately 80% (example for carbachol intermediate) |

- The reaction mixture of chloroethanol, carbamylation reagent, and catalyst is heated under controlled temperature and pressure.

- The reaction proceeds via nucleophilic substitution where the carbamylation reagent reacts with chloroethanol to form the chloroethyl carbamate.

- After completion, the product is isolated by filtration and solvent removal under reduced pressure.

- Washing with ether and recrystallization steps may be applied to purify the product.

This method is advantageous for its one-step synthesis and relatively high yield. The choice of catalyst and solvent influences reaction rate and product purity.

Synthesis via Chlorination of Ethyl Chloroformate

Another approach involves the chlorination of ethyl chloroformate to produce 1-chloroethyl chloroformate intermediates, which can then be converted to the target carbamate.

Key insights from patent US5298646A:

- Ethyl chloroformate is chlorinated in a distillation reactor under free radical initiation using initiators such as 2,2'-azobis(2-methylpropanenitrile).

- Chlorine gas is introduced at controlled rates while maintaining reflux conditions.

- The reaction produces a mixture of ethyl chloroformate, 1-chloroethyl chloroformate, 2-chloroethyl chloroformate, and minor dichlorinated products.

- Gas chromatographic analysis shows product distribution depending on chlorination time and chlorine feed rate.

| Chlorination Conditions | Product Composition (Area %) |

|---|---|

| Chlorine feed: 0.47 g/min, 12 h | Ethyl chloroformate: 18.8%, 1-chloroethyl chloroformate: 45.4%, 2-chloroethyl chloroformate: 34.7%, Dichlorinated: 1.06% |

| Chlorine feed: 0.24 g/min, 15 h | Ethyl chloroformate: 47.9%, 1-chloroethyl chloroformate: 29.0%, 2-chloroethyl chloroformate: 22.4%, Dichlorinated: 0.65% |

| Chlorine feed: 0.47 g/min, 8 h | Ethyl chloroformate: 42.3%, 1-chloroethyl chloroformate: 31.1%, 2-chloroethyl chloroformate: 26.1%, Dichlorinated: 0.57% |

- The 1-chloroethyl chloroformate obtained can be further reacted with phenyl amines or alcohols to form the corresponding carbamate derivatives.

This method requires careful control of chlorination parameters to maximize the yield of the desired 1-chloroethyl chloroformate intermediate.

Carbamate Formation via Reaction of Phenols with Carbamylating Agents

The synthesis of phenyl carbamates, including this compound, can also be achieved by reacting phenol derivatives with carbamylating agents such as chloroformates or carbamoyl halides.

Research findings from Rutgers University (ruccs.rutgers.edu):

- Phenyl chloroformate reacts with amine or phenol derivatives in dry ethyl acetate at room temperature to precipitate carbamate hydrochlorides.

- The reaction is typically carried out at 5–25 °C with stirring for several hours.

- The carbamate hydrochloride is isolated by filtration and purified by recrystallization.

- The method yields pure carbamate products without decomposition to oxazolidone byproducts.

This approach is useful for preparing phenyl carbamates with high purity and controlled stereochemistry.

Summary Table of Preparation Methods

| Method | Key Reactants & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbamylation of Chloroethanol | Chloroethanol + carbamylation reagent + nitrites or acid salts | 65–125 °C, 1–2.5 atm, 3–10 h | One-step, good yield (~80%) | Requires catalyst optimization |

| Chlorination of Ethyl Chloroformate | Ethyl chloroformate + Cl2 + radical initiator | Reflux distillation, controlled Cl2 feed | Produces chloroformate intermediates | Mixture of isomers, needs separation |

| Phenol + Carbamylating Agents | Phenol derivatives + phenyl chloroformate | 5–25 °C, ethyl acetate solvent | High purity, mild conditions | Multi-step purification |

| Aminoalkyl Phenol Carbamylation | Aminoalkyl phenol + carbamylation reagent + base | 75–80 °C, acetonitrile solvent | Applicable to chiral carbamates | Specific to aminoalkyl substrates |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in solvents like dichloromethane or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various carbamate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

1-Chloroethyl ethyl(phenyl)carbamate serves as a reagent in organic synthesis, particularly for introducing functional groups into complex molecules. Its ability to form covalent bonds with nucleophilic sites makes it valuable in creating derivatives of various chemical compounds.

Mechanism of Action

The mechanism of action involves the interaction of the chloroethyl group with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can significantly influence enzyme activity and other biochemical pathways, making it a useful tool in synthetic organic chemistry.

Biological Applications

Pharmacological Research

Research has indicated that this compound may exhibit therapeutic potential due to its effects on biological systems. Studies have focused on its interactions with enzymes and proteins, suggesting implications for drug development . For instance, preliminary findings indicate that this compound can alter enzyme activity, which could be harnessed for developing new pharmacological agents.

Neuroprotective Studies

Recent studies have explored the neuroprotective effects of carbamate derivatives, including this compound. These investigations suggest that modifications to the compound can influence its protective effects against neurodegenerative conditions . The addition of electron-withdrawing groups has been shown to affect the compound's efficacy in protecting neuronal cells.

Industrial Applications

Agrochemical Production

In the agrochemical industry, this compound is utilized in the synthesis of pesticides and herbicides. Its ability to interact with biological targets makes it a candidate for developing effective pest control agents. The compound's structural characteristics allow it to function effectively as an insecticide, providing an avenue for further research into environmentally friendly agricultural chemicals.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with acetylcholinesterase (AChE), an essential enzyme in neurotransmission. The results demonstrated that the compound inhibited AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .

Case Study 2: Synthesis of Carbamate Derivatives

Research focused on synthesizing various carbamate derivatives using this compound as a starting material. The study highlighted the versatility of this compound in generating a range of biologically active molecules, emphasizing its role as a key intermediate in pharmaceutical chemistry .

Data Tables

Mécanisme D'action

The mechanism of action of 1-Chloroethyl ethyl(phenyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, thereby influencing various biological pathways.

Comparaison Avec Des Composés Similaires

Structural Analogs: Ethyl vs. Phenyl Carbamates

Carbamates with ethyl or phenyl substituents exhibit divergent biological activities. For instance:

- Ethyl carbamate derivatives (e.g., compounds 18a and 19a in ) demonstrated potent cytotoxicity against colon cancer cell lines (SW480 IC₅₀: 2.77 µM and 1.77 µM, respectively), with high selectivity indices (SI > 36) for cancer cells over normal cells .

- Phenyl carbamates (e.g., compounds 18b and 19b) showed negligible activity against the same cancer lines, suggesting that ethyl groups enhance antitumor potency, possibly due to improved membrane permeability or metabolic stability .

Table 1: Cytotoxicity of Ethyl vs. Phenyl Carbamates

| Compound | Substituent | SW480 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 18a | Ethyl | 2.77 | >36 |

| 19a | Ethyl | 1.77 | 13.76 |

| 18b | Phenyl | Inactive | N/A |

| 19b | Phenyl | Inactive | N/A |

Carcinogenic Potential: Vinyl Carbamate vs. Ethyl Carbamate

- Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in murine models, inducing higher rates of hepatic carcinomas, neurofibrosarcomas, and lung adenomas . This heightened activity correlates with its mutagenicity in Salmonella typhimurium assays when metabolized by liver enzymes, unlike ethyl carbamate, which lacks direct mutagenicity .

- Ethyl carbamate requires metabolic activation to exert carcinogenicity. Its metabolite, N-hydroxyurethan, is less potent in lung adenoma induction, suggesting ethyl carbamate itself is the proximal carcinogen .

Table 2: Comparative Carcinogenicity in Mice

| Compound | Tumor Type Induced | Relative Potency (vs. Ethyl Carbamate) |

|---|---|---|

| Vinyl carbamate | Liver, lung, skin tumors | 10–50× |

| Ethyl carbamate | Lung adenomas, hepatic tumors | Baseline |

| N-hydroxyurethan | Lung adenomas | 3–5× less potent |

Metabolic and Mutagenic Profiles

However, this hypothesis requires experimental validation .

Comparison with Pesticidal Carbamates

- Chlorpropham : A phenyl carbamate used as a herbicide, lacking halogenation but relying on aromatic substituents for activity.

- Fenoxycarb: An ethyl carbamate with phenoxy groups, demonstrating insect growth-regulating properties.

Structural Advantage: The chloroethyl group in 1-chloroethyl ethyl(phenyl)carbamate may confer greater environmental persistence or target specificity compared to non-halogenated pesticidal carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.